molecular formula C17H18ClN3O3S2 B11405381 ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11405381
M. Wt: 411.9 g/mol
InChI Key: LNAGKFQJHWNIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyrimidine ring fused to a cyclopentathiophene ring, with various functional groups attached, including an ethyl ester and a chloro substituent.

Preparation Methods

The synthesis of ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group.

    Cyclization to Form the Cyclopentathiophene Ring: This step may involve a cyclization reaction under acidic or basic conditions.

    Introduction of the Chloro Group: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Ethyl Ester: This step involves esterification reactions using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the chloro group or reduce the pyrimidine ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis conditions: Aqueous acid or base.

Major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and carboxylic acids.

Scientific Research Applications

ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures but different substituents.

    Cyclopentathiophene Derivatives: Compounds with similar cyclopentathiophene ring structures but different functional groups.

    Ethylsulfanyl Derivatives: Compounds with similar ethylsulfanyl groups but different core structures.

The uniqueness of ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClN3O3S2

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H18ClN3O3S2/c1-3-24-16(23)12-9-6-5-7-11(9)26-15(12)21-14(22)13-10(18)8-19-17(20-13)25-4-2/h8H,3-7H2,1-2H3,(H,21,22)

InChI Key

LNAGKFQJHWNIEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.